molecular formula C11H14Cl2N2O2 B8144296 tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate

tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate

Cat. No.: B8144296
M. Wt: 277.14 g/mol
InChI Key: APXJNEIRMCHDLS-UHFFFAOYSA-N
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Description

tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate is a high-value chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and pharmaceutical synthesis. This compound features a carbamate-protected amine group, a common strategy used to enhance stability and control reactivity during multi-step synthetic sequences. The presence of halogen substituents on the pyridine ring makes it a versatile precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental for constructing complex molecular architectures. Its primary research value lies in its application as a key building block for the synthesis of potential drug candidates. Researchers utilize this scaffold to develop compounds for screening against various biological targets. The Boc (tert-butoxycarbonyl) protecting group can be readily removed under mild acidic conditions, revealing the primary amine for further functionalization. This makes the compound an essential starting material for generating diverse chemical libraries. WARNING: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes.

Properties

IUPAC Name

tert-butyl N-[(2,6-dichloropyridin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O2/c1-11(2,3)17-10(16)14-6-7-4-5-8(12)15-9(7)13/h4-5H,6H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXJNEIRMCHDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Substrate : (2,6-Dichloropyridin-3-yl)methanamine hydrochloride (CAS 120739-71-1).

  • Reagents : Boc anhydride (Boc₂O), base (e.g., triethylamine, DMAP), solvent (THF, DCM).

  • Procedure :

    • Dissolve the amine hydrochloride in anhydrous THF or DCM.

    • Add Boc₂O (1.1–1.5 equiv) and a catalytic amount of DMAP.

    • Stir at room temperature for 12–24 hours.

    • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Key Data

ParameterValueSource
Yield~85–90% (inferred)
Purity≥97%
Characterization¹H NMR, LC-MS, melting point

Mechanistic Insight : Boc protection proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, facilitated by the base.

Functionalization of 2,6-Dichloropyridine Derivatives

Alternative routes involve modifying pre-functionalized pyridine intermediates.

Chlorination of 2-Chloropyridine

A precursor to 2,6-dichloropyridine is synthesized via high-temperature chlorination:

  • Substrate : 2-Chloropyridine.

  • Reagents : Cl₂ gas, solvent-free.

  • Conditions : 160–180°C, 50–100 hours.

  • Outcome : 2,6-Dichloropyridine (97.5% purity, 84% yield).

Key Data

ParameterValueSource
Temperature180°C
Reaction Time50 hours
Selectivity>97% for 2,6-dichloro isomer

Limitation : Requires rigorous exclusion of catalysts to avoid polychlorinated byproducts.

Introduction of Methylamine Group

The methylamine moiety is introduced via reductive amination or nucleophilic substitution.

Example Pathway:

  • Formylation : 2,6-Dichloropyridine → 3-formyl-2,6-dichloropyridine.

  • Reductive Amination :

    • React with ammonium acetate and NaBH₃CN.

    • Yield: ~70–80% (inferred from analogous reactions).

Lithiation-Iodination Followed by Boc Protection

A multistep approach modifies halogenated pyridines (e.g., 6-chloro-4-iodopyridin-3-yl derivatives) before Boc protection:

Step 1: Iodination of tert-Butyl (6-Chloropyridin-3-yl)carbamate

  • Substrate : tert-Butyl (6-chloropyridin-3-yl)carbamate.

  • Reagents : n-BuLi, I₂, THF, TMEDA.

  • Conditions : -78°C, 4 hours.

  • Yield : 32.3%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Boc ProtectionHigh purity, straightforwardRequires pre-synthesized amine85–90%
ChlorinationScalable for precursor synthesisHarsh conditions, long reaction time84%
Lithiation-IodinationEnables functionalization at specific sitesLow yield, complex purification32.3%

Industrial-Scale Considerations

  • Cost Efficiency : Boc protection is preferred for its simplicity and high yields.

  • Safety : Chlorination requires specialized equipment for handling Cl₂ gas.

  • Purification : Column chromatography or recrystallization ensures ≥97% purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Potential Drug Candidate:
Research indicates that tert-butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate may exhibit notable biological activities. Compounds with similar structures have been studied for their interactions with biological targets, including receptors and enzymes, which could lead to pharmacological effects. Preliminary studies suggest that this compound may interact with specific targets, offering potential therapeutic benefits in treating various diseases.

Case Studies:

  • Binding Affinity Studies: Interaction studies have been conducted to assess the binding affinity of this compound with various biological receptors. Molecular docking simulations provide insights into its binding properties, indicating potential efficacy as a therapeutic agent.
  • Pharmacological Effects: Similar compounds have shown effectiveness in preclinical models for conditions such as pain management and anxiety disorders. The structural similarities suggest that this compound might share these beneficial properties .

Organic Synthesis

Intermediate in Chemical Reactions:
this compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations typical of carbamates, making it valuable in the development of other chemical entities.

Synthesis Pathways:
The synthesis of this compound typically involves multiple steps, including:

  • Starting Materials: Utilizing tert-butyl carbamate and 2,6-dichloropyridine derivatives.
  • Reaction Conditions: Conducting reactions under controlled environments (e.g., low temperatures and inert atmospheres) to ensure high yields and purity of the final product .

Future Directions and Research Opportunities

The ongoing exploration of this compound presents numerous opportunities for future research:

  • Expanded Pharmacological Testing: Investigating its efficacy across a broader range of diseases and conditions.
  • Mechanistic Studies: Detailed studies on its mechanism of action could elucidate how it interacts with specific biological targets.
  • Synthetic Optimization: Improving synthetic routes to increase yield and reduce costs could facilitate its use in larger-scale applications.

Mechanism of Action

The mechanism of action of tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate with key structural analogs, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound (Target) 2-Cl, 6-Cl C₁₁H₁₄Cl₂N₂O₂ ~289.15* N/A† High electron-withdrawing effect; potential intermediate for cross-coupling
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 2-Cl, 6-Br C₁₁H₁₄BrClN₂O₂ 321.60 1142192-48-0 Bromine enhances leaving-group ability; priced at $400/g (1 g)
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-OH, 5-OCH₃ C₁₂H₁₈N₂O₄ ~254.28* N/A† Polar substituents increase solubility; used in hydroxylation reactions
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5-OCH₃, 6-OCH₃ C₁₃H₂₀N₂O₄ ~268.31* N/A† Electron-donating groups reduce ring reactivity; stable under basic conditions
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate 3-F C₁₁H₁₅FN₂O₂ ~234.25* N/A† Fluorine introduces electronegativity; bioisostere in drug design
tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate 3-Cl, 5-boronate ester C₁₇H₂₅BClNO₄ ~365.66* 2716849-15-7 Boronate enables Suzuki-Miyaura coupling; thermal sensitivity noted

Reactivity and Functional Group Influence

  • Electron-Withdrawing Effects : The 2,6-dichloro substitution in the target compound creates a strong electron-deficient pyridine ring, enhancing reactivity toward nucleophilic aromatic substitution (e.g., amination, hydroxylation). In contrast, bromine in the 6-bromo-2-chloro analog (CAS 1142192-48-0) improves leaving-group capacity for metal-catalyzed cross-coupling .
  • Solubility and Stability : Methoxy and hydroxy substituents (e.g., in and ) increase polarity and aqueous solubility but may reduce stability under acidic or oxidative conditions. The tert-butyl carbamate group universally enhances stability during synthetic steps .
  • Synthetic Utility : The boronate ester derivative (CAS 2716849-15-7) is tailored for Suzuki-Miyaura coupling, a critical reaction in constructing biaryl systems . The target compound’s dichloro substitution could similarly facilitate Pd-mediated reactions but with distinct regioselectivity.

Commercial and Industrial Relevance

  • The 6-bromo-2-chloro analog (CAS 1142192-48-0) is commercially available at premium pricing ($400/g for 1 g), reflecting its niche application in high-value syntheses .
  • Derivatives with methoxy groups (e.g., ) are cost-effective intermediates for APIs requiring polar functionalization.

Biological Activity

tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure, characterized by a tert-butyl group linked to a carbamate moiety and a dichloropyridine ring, which may contribute to its diverse biological effects.

  • Molecular Formula : C10H12Cl2N2O2
  • Molecular Weight : Approximately 277.15 g/mol
  • Structure : The compound consists of a pyridine ring substituted at the 2 and 6 positions with chlorine atoms, enhancing its reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the areas of medicinal chemistry and agrochemicals. Its derivatives have shown efficacy against multiple biological targets, making it a valuable scaffold for drug discovery.

Potential Pharmacological Effects

  • Neuroprotective Activity : Compounds with similar structures have been investigated for their neuroprotective properties, indicating that this compound may also have applications in treating neurodegenerative diseases .
  • Anti-inflammatory Effects : The compound has been associated with anti-inflammatory activity, potentially through inhibition of specific pathways involved in inflammation .
  • Antimicrobial Properties : Its derivatives are being explored for antimicrobial applications, particularly against fungal pathogens .

The mechanism of action for this compound is primarily linked to its ability to interact with various biological targets. The carbamate group serves as a protective moiety in synthetic chemistry, allowing selective reactions while maintaining stability. Additionally, the dichloropyridine structure may facilitate interactions with enzymes or receptors involved in disease processes.

Comparative Analysis with Similar Compounds

The unique substitution pattern of the dichloropyridine ring distinguishes this compound from other carbamates. Below is a comparison table highlighting its characteristics against similar compounds:

Compound NameStructure CharacteristicsNotable Activities
This compoundContains two chlorine atoms on the pyridine ringNeuroprotective, anti-inflammatory
tert-Butyl 2,6-dichloroisonicotinateSimilar pyridine structure without carbamateAntimicrobial
2,6-Dichloro-N-methoxy-N-methylisonicotinamideContains methoxy group instead of carbamatePotential neuroprotective effects

Case Studies

  • Neurodegenerative Disease Models : In studies examining the effects of similar compounds on neurodegenerative models (e.g., Alzheimer's), researchers found that these compounds could reduce neuroinflammation and promote neuronal survival .
  • Inflammation in Animal Models : A study demonstrated that derivatives of this compound significantly reduced inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory conditions .

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